3-Hydroxyquinoxaline-6-carbonitrile
Description
Properties
IUPAC Name |
3-oxo-4H-quinoxaline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNULFVNOICGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step High-Pressure Amination and Hydroxylation of Dihydroxyquinoxalines
A notable method for preparing 2-amino-3-hydroxyquinoxaline compounds, closely related to 3-hydroxyquinoxaline-6-carbonitrile, involves a one-step process that simplifies previous multi-step syntheses. This process uses certain 2,3-dihydroxyquinoxaline derivatives reacted with primary amines under elevated temperature (100–250 °C) and high pressure (500–3500 psi) conditions. The reaction proceeds efficiently to yield amino-hydroxyquinoxaline products without the need for intermediate purification steps.
- Eliminates the multi-step sequence involving chlorination and hydrolysis.
- Produces high purity and yield.
- Adaptable to substituted derivatives, including alkyl and alkoxyl substitutions on the amino group.
This method addresses the drawbacks of earlier approaches, such as the impractical use of cyanogen gas or lengthy three-step syntheses involving phosphorus pentachloride and ammonia treatments.
| Step | Reaction Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2,3-Dihydroxyquinoxaline + Primary amine | 100–250 °C, 500–3500 psi, one-step amination/hydroxylation | High yield, no intermediate purification needed |
This process is described in detail in patent literature and represents a significant advancement in the preparation of hydroxyquinoxaline derivatives.
Cyclization of Amino-Acryonitrile Precursors
Another synthetic approach involves the preparation of quinoline-3-carbonitrile derivatives via cyclization of amino-acrylonitrile compounds. For example, 3-amino-2-(2-bromobenzoyl)acrylonitrile intermediates undergo intramolecular cyclization under basic conditions (e.g., potassium carbonate in dimethylformamide) to form hydroxyquinoline carbonitriles.
Though this method is primarily reported for quinoline derivatives, it provides a conceptual framework for similar cyclization strategies in quinoxaline systems, potentially adaptable for this compound synthesis.
| Step | Starting Material | Reaction Conditions | Product |
|---|---|---|---|
| 1 | 3-Amino-2-(2-bromobenzoyl)acrylonitrile | K2CO3/DMF, intramolecular cyclization | Hydroxyquinoline-3-carbonitrile derivative |
This route is part of a practical synthetic sequence used for related heterocyclic intermediates.
Multistep Synthesis via Substituted Quinoxaline Intermediates
Traditional methods for preparing hydroxyquinoxaline derivatives often involve multistep transformations starting from substituted anilines or dihydroxyquinoxalines. These include:
- Formation of quinolinecarbonitrile frameworks by condensation of substituted anilines with cyanoacetate derivatives.
- Subsequent functional group modifications such as halogenation, alkylation, or amination.
- Use of reagents like phosphorus oxychloride for chlorination followed by nucleophilic substitution to introduce hydroxy groups.
- Purification steps including filtration, recrystallization, and chromatographic techniques.
An example includes heating a mixture of substituted anilines and ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C, followed by isolation and purification steps to obtain quinolinecarbonitrile intermediates.
| Step | Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|---|
| 1 | Heating at 100–110 °C in toluene | Substituted aniline + ethyl (ethoxymethylene)cyanoacetate | Intermediate quinolinecarbonitrile | Initial condensation step |
| 2 | Reflux in diphenyl ether:biphenyl mixture | Purification by flash chromatography | Substituted quinolinecarbonitrile | Functional group transformations |
| 3 | Treatment with phosphorus oxychloride at 105 °C | Chlorination of methoxyquinolinecarbonitrile | Chloroquinolinecarbonitrile derivatives | Precursor for hydroxy substitution |
| 4 | Hydrolysis or nucleophilic substitution with aqueous base | Sodium carbonate, methylene chloride/methanol extraction | Hydroxyquinolinecarbonitrile derivatives | Final hydroxy group introduction |
This multistep approach is well documented in patent literature and provides a route to quinolinecarbonitrile derivatives structurally related to hydroxyquinoxalines.
Comparative Summary of Preparation Methods
Research Findings and Practical Considerations
- The one-step high-pressure amination method offers a streamlined synthesis of hydroxyquinoxaline derivatives, minimizing time and purification efforts while maintaining product purity and yield.
- Cyclization strategies using amino-acrylonitrile intermediates provide a flexible approach to constructing the quinoline/quinoxaline core with carbonitrile functionality, adaptable to scale-up.
- Multistep methods, though more laborious, allow for extensive functional group manipulation, enabling the synthesis of diverse substituted derivatives relevant for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 3-hydroxy-3,4-dihydroquinoxaline-6-carbonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: 3-Hydroxyquinoxaline-6-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxyquinoxaline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of microbial proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Hydroxyquinoxaline-6-carbonitrile with structurally related compounds, emphasizing substituent effects and biological relevance:
Key Findings
Substituent Position and Bioactivity: The nitro group in CNXQ (C7) enhances its NMDA receptor antagonism, likely due to electron-withdrawing effects stabilizing receptor interactions . In contrast, the hydroxyl group in this compound (C3) may improve solubility but reduce membrane permeability compared to nitro derivatives.
Core Structure Differences: Quinoline derivatives (e.g., 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) exhibit reduced planarity compared to quinoxalines due to the single nitrogen atom in the fused ring.
Electronic and Solubility Effects: Carbonitrile groups (-CN) in all compounds contribute to electron-deficient aromatic systems, enhancing reactivity in nucleophilic substitution reactions.
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxyquinoxaline-6-carbonitrile, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of this compound can be optimized using retrosynthetic analysis guided by databases like REAXYS and BKMS_METABOLIC. Key steps include:
- Precursor Selection : Prioritize nitro- or cyano-substituted quinoxaline derivatives as starting materials to leverage existing functional groups .
- Oxidation/Reduction Control : Use hydrogen peroxide (H₂O₂) for selective oxidation or LiAlH₄ for nitrile reduction, ensuring pH and temperature are tightly controlled to avoid side reactions .
- Yield Maximization : Employ iterative purification (e.g., column chromatography) and monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on analogous compounds (e.g., 7-nitro-2,3-dioxo-quinoxaline-6-carbonitrile ). The hydroxy group (3-position) will show a deshielded proton at δ 10–12 ppm, while the nitrile (6-position) lacks protons but influences adjacent carbons in ¹³C NMR (C≡N at ~110–120 ppm).
- IR Spectroscopy : Confirm the presence of -OH (broad stretch ~3200 cm⁻¹) and -C≡N (sharp peak ~2200 cm⁻¹) .
- Purity Assessment : Use melting point analysis and HPLC (≥95% purity threshold for research-grade material) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and respiratory protection if handling powders to avoid inhalation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
- Storage : Store in airtight containers at 4°C, away from oxidizers and reducing agents .
Q. How can solubility challenges of this compound be addressed in aqueous and organic solvents?
- Methodological Answer :
- Solvent Screening : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, followed by dilution in buffered aqueous solutions (pH 7–9 enhances solubility due to deprotonation of the hydroxy group) .
- Co-Solvents : Use ethanol or acetone (10–20% v/v) to improve solubility in polar aprotic solvents .
Q. What are the key functionalization strategies for modifying the quinoxaline core of this compound?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 2-position using SOCl₂ or N-bromosuccinimide under acidic conditions .
- Nucleophilic Attack : React the nitrile group with amines (e.g., NH₃) to form amidines or with Grignard reagents for ketone synthesis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO/LUMO). The nitrile and hydroxy groups significantly lower LUMO energy, enhancing electrophilicity .
- Reactivity Mapping : Simulate interaction with transition metals (e.g., Pd, Cu) to predict catalytic activity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA to identify confounding variables (e.g., assay pH, cell lines) .
- Dose-Response Validation : Replicate conflicting experiments under standardized conditions (e.g., IC₅₀ measurements in triplicate) to isolate potency discrepancies .
Q. How does the tautomeric equilibrium of this compound influence its chemical behavior in acidic vs. basic environments?
- Methodological Answer :
- Tautomer Identification : Use ¹H NMR titration (D₂O/DMSO-d₆ mixtures) to track proton shifts between keto (3-oxo) and enol (3-hydroxy) forms .
- pH-Dependent Reactivity : Under acidic conditions (pH < 5), the enol form dominates, enhancing nucleophilic attack at the 6-position nitrile .
Q. What mechanistic insights explain the divergent outcomes of this compound in oxidation vs. reduction reactions?
- Methodological Answer :
- Oxidation Pathways : Hydrogen peroxide converts the hydroxy group to a ketone, forming 3-oxo-quinoxaline-6-carbonitrile, while preserving the nitrile .
- Reduction Pathways : Catalytic hydrogenation (Pd/C, H₂) reduces the nitrile to an amine, yielding 3-hydroxyquinoxaline-6-amine, which can dimerize unless stabilized .
Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, EPR) elucidate the solid-state structure and radical intermediates of this compound?
- Methodological Answer :
- X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: acetone/water). The hydroxy group forms intramolecular H-bonds with the nitrile, stabilizing planar geometry .
- EPR Spectroscopy : Detect transient radicals (e.g., nitrile-derived species) during photolysis or electrochemical reactions using spin-trapping agents like DMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
